N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a pyrimidine ring, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrimidine Ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the specific reactions. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. The sulfamoyl group enhances its binding affinity to proteins, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitro-4-(propan-2-ylamino)benzamide
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide
Uniqueness
What sets N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide apart is its unique combination of a benzofuran core and a pyrimidine ring, which provides a dual mechanism of action
Properties
Molecular Formula |
C22H19FN4O4S |
---|---|
Molecular Weight |
454.5g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19FN4O4S/c1-12-10-13(2)25-22(24-12)27-32(29,30)17-7-5-16(6-8-17)26-21(28)20-14(3)18-11-15(23)4-9-19(18)31-20/h4-11H,1-3H3,(H,26,28)(H,24,25,27) |
InChI Key |
PPOPJUJUUUNFHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.